molecular formula C20H17BrO2 B172382 1,2-Bis(benzyloxy)-4-bromobenzene CAS No. 16047-57-7

1,2-Bis(benzyloxy)-4-bromobenzene

Cat. No. B172382
CAS RN: 16047-57-7
M. Wt: 369.3 g/mol
InChI Key: LBAPEDPREBPULC-UHFFFAOYSA-N
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Description

“1,2-Bis(benzyloxy)benzene” is a chemical compound with the molecular formula C20H18O2 . It has an average mass of 290.356 Da and a monoisotopic mass of 290.130676 Da .


Synthesis Analysis

While specific synthesis methods for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, there are general methods for synthesizing similar compounds. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(benzyloxy)benzene” consists of a benzene ring with two benzyloxy groups attached at the 1 and 2 positions . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 424.9±25.0 °C at 760 mmHg, and a flash point of 163.9±22.7 °C .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo catalytic protodeboronation . Additionally, compounds with benzyloxy groups can undergo hydrogenation, nucleophilic substitution, acid-catalyzed hydrolysis, Friedel-Crafts acylation or alkylation, oxidation, reduction, and debenzylation .


Physical And Chemical Properties Analysis

“1,2-Bis(benzyloxy)benzene” has a molar refractivity of 88.6±0.3 cm3, a polar surface area of 18 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 43.5±3.0 dyne/cm, and a molar volume of 258.8±3.0 cm3 . It also has a #Rule of 5 Violations of 1 and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of Aromatic Polyamides

Aromatic polyamides with high tensile strength and thermal stability can be synthesized using derivatives of 1,2-Bis(benzyloxy)-4-bromobenzene. This process involves direct polycondensation with various aromatic dicarboxylic acids, resulting in polymers that are soluble in aprotic solvents and can form transparent, flexible films. These polymers exhibit notable thermal properties, including high glass transition temperatures and significant weight loss temperatures in nitrogen and air environments (Yang et al., 1996).

Catalyzed Synthesis of Benzo[1,4]dioxins

This compound derivatives can be used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, offering good yields and potential for producing chiral compounds under specific conditions (Massacret et al., 1999).

Preparation of Radioactive Compounds

Compounds derived from this compound have been synthesized for use in pharmacokinetic and pharmacodynamic evaluations. These compounds, including 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, are produced with high radiochemical purity and specific activity, making them suitable for in vivo studies (Wang et al., 1993).

Synthesis of Ortho-linked Polyamides

This compound is integral in synthesizing ortho-linked polyamides with flexible main-chain ether linkages. These polyamides, which are noncrystalline and soluble in polar solvents, show high thermal stability and glass transition temperatures. They are valuable in producing transparent, flexible films with significant thermal properties (Hsiao et al., 2000).

Application in Phosphazene Synthesis

Derivatives of this compound have been used in the synthesis of phosphonous dichloride, leading to the production of compounds with diphosphene units. This process demonstrates the potential of these compounds in advanced organic synthesis and the creation of complex molecular structures (Yoshifuji et al., 1996).

Synthesis of Poly[bis(pyrrol-2-yl)arylenes]

This compound derivatives have been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their electrically conducting form and suitable for various electronic applications (Sotzing et al., 1996).

Catalyzed Polymerization Reactions

The compound has been used in phase transfer Pd(0) catalyzed polymerization reactions. This process leads to the synthesis of compounds displaying mesomorphic behavior, which is critical in the field of materials science, particularly for liquid crystal displays and other electronic devices (Pugh & Percec, 1990).

Ethylene Polymerization Catalysis

Vanadium(III) complexes derived from this compound and related compounds have been used in the catalytic polymerization of ethylene. This research has led to the development of catalysts for producing high-density polyethylenes with significant molecular weights and thermal properties (Elagab, 2017).

Future Directions

While specific future directions for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds have been used in the design of functional materials and chemical sensors . They also exhibit important biological properties, including antibacterial, anticancer, and antiviral activities . These properties have spurred the development of novel therapeutic agents for drug discovery .

properties

IUPAC Name

4-bromo-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPEDPREBPULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461080
Record name 1,2-Bis(benzyloxy)-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634922-10-4
Record name 1,2-Bis(benzyloxy)-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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